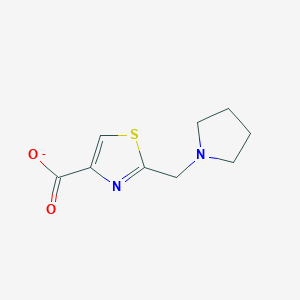

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a compound that features a pyrrolidine ring attached to a thiazole ring, with a carboxylate group at the 4-position of the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of pyrrolidine with a thiazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with a thiazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with simplified structures.

Substitution: Formation of substituted derivatives with various functional groups attached to the pyrrolidine or thiazole ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate, exhibit significant anticancer properties. In a study by Siddiqui et al., thiazole-integrated compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety was crucial for enhancing the anticancer activity of these compounds, with some derivatives showing IC50 values in the low micromolar range against breast cancer cell lines .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. A study highlighted that thiazole-based compounds demonstrated notable anticonvulsant activity in animal models. For instance, certain analogues showed median effective doses significantly lower than standard treatments, indicating their potential as alternative therapies for epilepsy .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole precursors. Common methods include:

- Knoevenagel Condensation : This reaction is often used to form the thiazole ring.

- Alkylation Reactions : These are employed to introduce the pyrrolidine moiety onto the thiazole scaffold.

The structural modifications of this compound can significantly influence its biological activity, making structure-activity relationship (SAR) studies critical in optimizing its therapeutic efficacy .

Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development for various conditions:

- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.

- Neurological Disorders : The anticonvulsant properties suggest potential applications in treating epilepsy and other seizure disorders.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidine-2,5-diones.

Thiazole derivatives: Compounds with similar thiazole rings, such as thiazole-4-carboxylic acid and thiazole-2-carboxylate.

Uniqueness

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties

Actividad Biológica

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate, also known as sodium this compound, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical formula:

- Molecular Formula : C₉H₁₁N₂NaO₂S

- CAS Number : 1332531-62-0

Biological Activity Overview

Research indicates that derivatives of thiazole compounds exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The thiazole ring system is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Anticancer Activity

Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds that incorporate the thiazole moiety have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study published in Synthesis highlighted the synthesis and evaluation of thiazole derivatives that demonstrated significant anti-cancer activity through the inhibition of specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the pyrrolidine group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Research Findings : In vitro studies have shown that certain thiazole derivatives exhibit potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, a derivative with a similar structure was found to have an MIC value ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazoles are known to inhibit key enzymes involved in cancer progression and microbial growth.

- Receptor Interaction : The compound may interact with specific receptors or proteins within cells, modulating their activity and leading to therapeutic effects.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Data Table: Biological Activities of Thiazole Derivatives

Propiedades

Fórmula molecular |

C9H11N2O2S- |

|---|---|

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2S/c12-9(13)7-6-14-8(10-7)5-11-3-1-2-4-11/h6H,1-5H2,(H,12,13)/p-1 |

Clave InChI |

NKAVCESIVVYAFZ-UHFFFAOYSA-M |

SMILES canónico |

C1CCN(C1)CC2=NC(=CS2)C(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.